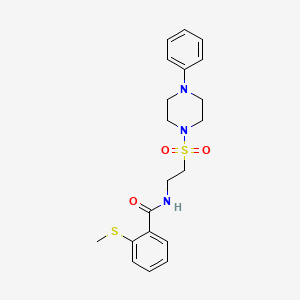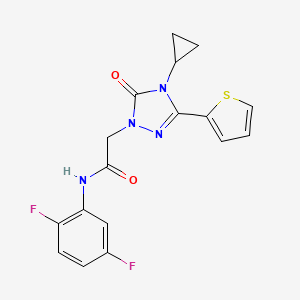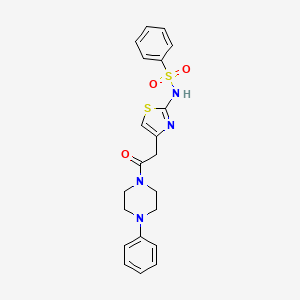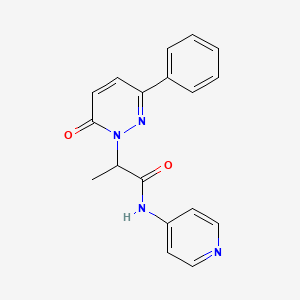
2-(methylthio)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(methylthio)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide” is a complex organic molecule. It contains a benzamide moiety, a phenylpiperazine moiety, and a methylthio group. These components are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a benzamide core, a phenylpiperazine group, and a methylthio group. These groups could potentially allow for various intermolecular interactions, such as hydrogen bonding or pi stacking .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The benzamide and phenylpiperazine moieties could potentially undergo various reactions, such as acylation, alkylation, or substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the presence of functional groups. For example, the benzamide and phenylpiperazine moieties could potentially influence its solubility, stability, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Antiviral Activity
A new route to the synthesis of benzamide-based 5-aminopyrazoles and their derivatives demonstrated significant anti-influenza A virus activity. These compounds were prepared through several chemical reactions and characterized by various spectroscopic methods. Among the synthesized compounds, eight showed notable antiviral activities against the H5N1 subtype of the influenza virus, indicating their potential as antiviral agents (Hebishy et al., 2020).
Synthesis and Biological Screening
Another study focused on the synthesis of fluoro substituted benzothiazoles containing benzamide structures, which were screened for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. These compounds displayed varying levels of biological activities, highlighting their potential for further pharmacological development (Patel et al., 2009).
Antimalarial and COVID-19 Applications
Research into N-(phenylsulfonyl)acetamide derivatives uncovered their potential as antimalarial agents and explored their applications against COVID-19 through computational calculations and molecular docking studies. This investigation provided insights into the reactivity and efficacy of sulfonamide derivatives in treating malaria and possibly COVID-19, due to their favorable ADMET properties and significant antimalarial activity (Fahim & Ismael, 2021).
Antimicrobial Properties
A study on the synthesis of new 2-((4-ethylphenoxy)methyl)benzoylthioureas revealed their antimicrobial properties. These compounds showed activity against both Gram-positive and Gram-negative bacteria, as well as fungi, at low concentrations. The antimicrobial activity varied depending on the type and position of substituents on the phenyl group, indicating the potential for tailored antimicrobial agents (Limban et al., 2011).
Safety and Hazards
Direcciones Futuras
Future research on this compound could involve further exploration of its synthesis, properties, and potential biological activity. This could include studies to optimize its synthesis, investigations of its reactivity under various conditions, or assays to evaluate its activity against different biological targets .
Propiedades
IUPAC Name |
2-methylsulfanyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S2/c1-27-19-10-6-5-9-18(19)20(24)21-11-16-28(25,26)23-14-12-22(13-15-23)17-7-3-2-4-8-17/h2-10H,11-16H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCADDCYYSBMENK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrido[2,3-b]pyrazine-8-carboxylic acid](/img/structure/B2536443.png)
![N-Methyl-4-phenyl-1-prop-2-enoyl-N-[2-(2H-tetrazol-5-yl)propyl]piperidine-4-carboxamide](/img/structure/B2536444.png)

![Lithium;6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate](/img/structure/B2536447.png)
![2-[(2-bromobenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2536449.png)

![(Z)-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((E)-(3,4-dimethoxybenzylidene)hydrazono)-2,3-dihydrothiazole hydrobromide](/img/structure/B2536451.png)
![N-(benzo[b]thiophen-5-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2536452.png)
![[5-bromo-6-oxo-4-(4-phenylpiperazino)-1(6H)-pyridazinyl]methyl acetate](/img/structure/B2536453.png)




![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B2536465.png)